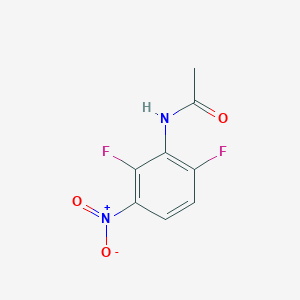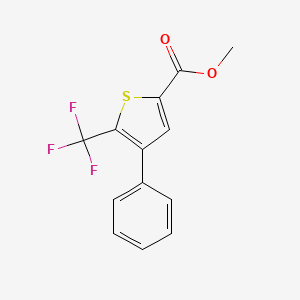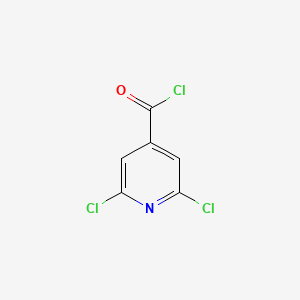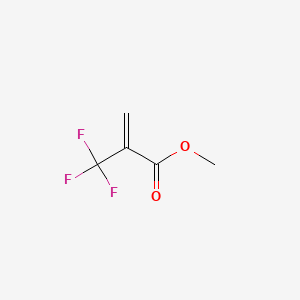
Methyl 2-(trifluoromethyl)acrylate
概要
説明
Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a chemical compound that has garnered interest due to its potential applications in various high-tech fields and its role as a versatile comonomer in polymer chemistry. The compound is derived from 3,3,3-trifluoropropene and can be synthesized through different chemical routes, including hydrocarbonylation reactions . Its molecular structure and the presence of the trifluoromethyl group contribute to its unique physical and chemical properties, making it a valuable monomer for the production of polymers with specific characteristics .
Synthesis Analysis
The synthesis of MTFMA has been explored through various methods. One approach involves the cobalt-catalyzed carbonylation of 2-bromo-3,3,3-trifluoropropene under mild conditions, although this method yields only about 30% of the desired methyl ester . An alternative route starting from 2-(trifluoromethyl)propanal, obtained by rhodium-catalyzed hydroformylation of 3,3,3-trifluoropropene, has shown more promise. This latter method involves α-selenenylation followed by H2O2 oxidation, resulting in a higher yield of 68% for the production of 2-(trifluoromethyl)acrylic acid (TFMAA), which can then be esterified to form MTFMA .
Molecular Structure Analysis
The molecular structure of methyl acrylate, a related compound to MTFMA, has been studied using gas electron diffraction and ab initio calculations. The molecule exists in a conformational equilibrium of s-cis and s-trans forms, with specific bond lengths and angles that contribute to its reactivity and polymerization behavior . Although the exact structure of MTFMA is not detailed in the provided papers, it can be inferred that the addition of the trifluoromethyl group would influence its molecular geometry and electronic properties, potentially affecting its reactivity and the properties of the resulting polymers .
Chemical Reactions Analysis
MTFMA and related monomers can undergo various chemical reactions, particularly polymerization. Radical polymerization and copolymerization behaviors have been studied, with findings indicating that certain monomers can homopolylymerize faster than methyl methacrylate (MMA) despite the presence of large 2-substituents . The steric hindrance from these substituents can affect the rate constants of propagation and termination during polymerization, leading to the formation of high molecular weight polymers . Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the monomer in copolymerization reactions with electron-donating monomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of MTFMA and its polymers are influenced by the trifluoromethyl group. This group imparts a high degree of electronegativity to the monomer, which can affect its homopolymerization under anionic conditions and its copolymerization with other monomers . The presence of the trifluoromethyl group also contributes to the low toxicity, easy availability, and easy handling of these monomers, making them suitable for a wide range of applications, including lithography, polymer electrolyte membranes for fuel cells, and protective coatings . The polymorphism of acrylic and methacrylic acid esters containing long-fluorocarbon chains has been studied, revealing that the crystal form can significantly affect the polymerizability of these compounds .
科学的研究の応用
Polymerization and Copolymerization
- Methyl 2-(trifluoromethyl)acrylate is significant in polymer science, especially in the polymerization and copolymerization processes. It is often used in synthesizing various polymers and copolymers due to its high reactivity and ability to impart desirable properties to the resulting materials. For instance, the homopolymerization of 2-(trifluoromethyl)acrylic acid and the radical copolymerization of alkyl 2-trifluoromethacrylates with electron-donating monomers lead to the production of alternating copolymers. These polymers find applications in areas like lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).
Photoinduced Living Radical Polymerization
- Methyl 2-(trifluoromethyl)acrylate is instrumental in photoinduced living radical polymerization processes. This application is critical in synthesizing polymers with controlled molecular weights and specific functionalities. Such polymers are useful in various high-tech applications, including the creation of smart materials with specific optical, electrical, or mechanical properties (Anastasaki et al., 2014).
Environmental Applications
- In environmental applications, methyl 2-(trifluoromethyl)acrylate can be used in systems designed for the removal of waste gases. Biotrickling filters packed with ceramic particles and immobilized with activated sludge have shown effectiveness in removing methyl acrylate waste gas, highlighting its potential for environmental cleanup and pollution control (Wu et al., 2016).
Dispersion Polymerization in Nonpolar Solvents
- It also finds use in dispersion polymerization processes, particularly in nonpolar solvents. This application is crucial in the coatings industry, where it aids in the production of polymer films with specific mechanical and optical properties (Houillot et al., 2010).
Safety And Hazards
将来の方向性
Methyl 2-(trifluoromethyl)acrylate is expected to find many novel applications in the future . Its derivatives are currently being used in the protection of crops from pests . Several Methyl 2-(trifluoromethyl)acrylate derivatives are also used in the pharmaceutical and veterinary industries .
Relevant Papers Several papers have been published on the topic of Methyl 2-(trifluoromethyl)acrylate. These include studies on the synthesis and characterization of well-defined block copolymers , radical copolymerization of 2-trifluoromethylacrylic monomers , and the synthesis and application of trifluoromethylpyridines .
特性
IUPAC Name |
methyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBXMICTQNNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382061 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(trifluoromethyl)acrylate | |
CAS RN |
382-90-1 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 382-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



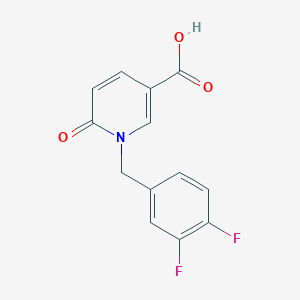

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

